molecular formula C31H20Br2N2O2 B233411 (3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione CAS No. 155592-97-5

(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione

Cat. No. B233411
CAS RN: 155592-97-5
M. Wt: 612.3 g/mol
InChI Key: LSSHBSIVXGMWMI-XHPQRKPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione, also known as BBP-589, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. BBP-589 belongs to the family of pyrrolopyrrole derivatives, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of (3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. HDAC inhibitors have been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest in the G2/M phase, which is associated with DNA damage and apoptosis. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to have potent anti-cancer effects. However, there are also some limitations to its use. This compound has not yet been tested in animal models, so its efficacy and safety in vivo are not yet known. In addition, the mechanism of action of this compound is not fully understood, which could limit its potential applications in certain research areas.

Future Directions

There are several future directions for research on (3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione. One area of interest is the development of analogs and derivatives of this compound that may have improved efficacy and selectivity for specific cancer types. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for cancer therapy. Finally, the in vivo efficacy and safety of this compound should be tested in animal models to determine its potential as a therapeutic agent for cancer.

Synthesis Methods

(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione can be synthesized through a multi-step process involving the condensation of 4-bromobenzaldehyde and 4-bromobenzylamine, followed by cyclization and oxidation reactions. The final product is obtained through purification and recrystallization steps.

Scientific Research Applications

(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

155592-97-5

Molecular Formula

C31H20Br2N2O2

Molecular Weight

612.3 g/mol

IUPAC Name

(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione

InChI

InChI=1S/C31H20Br2N2O2/c32-22-15-11-20(12-16-22)19-26-27-28(21-13-17-23(33)18-14-21)34(24-7-3-1-4-8-24)31(37)29(27)35(30(26)36)25-9-5-2-6-10-25/h1-19,28H/b26-19-

InChI Key

LSSHBSIVXGMWMI-XHPQRKPJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(C\3=C(C2=O)N(C(=O)/C3=C\C4=CC=C(C=C4)Br)C5=CC=CC=C5)C6=CC=C(C=C6)Br

SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC=C(C=C4)Br)C5=CC=CC=C5)C6=CC=C(C=C6)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC=C(C=C4)Br)C5=CC=CC=C5)C6=CC=C(C=C6)Br

synonyms

Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, 4,5-dihydro-4-(4-bromophenyl)- 3-((4-bromophenyl)methylene)-1,5-diphenyl-

Origin of Product

United States

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